molecular formula C14H12ClN5OS B11271304 5-[(2-chlorophenyl)amino]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide

5-[(2-chlorophenyl)amino]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11271304
M. Wt: 333.8 g/mol
InChI Key: RMKSPHRJOZIKSL-UHFFFAOYSA-N
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Description

5-[(2-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring, along with the chlorophenyl and thiophenyl groups, imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 2-chloroaniline.

    Attachment of the Thiophenyl Group: The thiophenyl group can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophenyl boronic acid derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate carboxylic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.

    Industrial Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring can interact with metal ions, while the chlorophenyl and thiophenyl groups can participate in hydrophobic interactions and hydrogen bonding, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-bromophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
  • 5-[(2-fluorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
  • 5-[(2-methylphenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The presence of the 2-chlorophenyl group in 5-[(2-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide imparts unique electronic and steric properties that can influence its reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C14H12ClN5OS

Molecular Weight

333.8 g/mol

IUPAC Name

5-(2-chloroanilino)-N-(thiophen-2-ylmethyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C14H12ClN5OS/c15-10-5-1-2-6-11(10)17-13-12(18-20-19-13)14(21)16-8-9-4-3-7-22-9/h1-7H,8H2,(H,16,21)(H2,17,18,19,20)

InChI Key

RMKSPHRJOZIKSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NNN=C2C(=O)NCC3=CC=CS3)Cl

Origin of Product

United States

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